4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile” is a chemical compound that belongs to the class of oxadiazoles . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have established their potential for a wide range of applications .
Synthesis Analysis
The synthesis of oxadiazoles, including “this compound”, has been a subject of interest in various research studies . These molecules have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .Molecular Structure Analysis
The molecular structure of oxadiazoles, including “this compound”, has been studied using Density Functional Theory . The calculated wavenumbers can be well supported by the experimental analysis of the vibrational modes .Chemical Reactions Analysis
Oxadiazoles, including “this compound”, have shown favorable oxygen balance and positive heat of formations . They have been utilized in various chemical reactions, leading to a wide range of compounds that have been designed, synthesized, and subjected to various applications .Scientific Research Applications
Corrosion Inhibition
Research has shown that 1,3,4-oxadiazole derivatives exhibit potential as corrosion inhibitors. For example, Ammal, Prajila, and Joseph (2018) synthesized oxadiazole derivatives which demonstrated effective corrosion inhibition for mild steel in sulfuric acid, assessed through various analytical techniques including gravimetric, electrochemical, and SEM methods (Ammal, Prajila, & Joseph, 2018). Similarly, Kalia et al. (2020) reported that synthesized oxadiazole derivatives acted as benign agents in controlling mild steel dissolution in hydrochloric acid solution, supported by weight loss measurement, electrochemical impedance spectroscopy, and other techniques (Kalia et al., 2020).
Photolytic Transformations
Tsuge, Oe, and Tashiro (1977) explored the photolysis of 1,3,4-oxadiazoles in alcohols, which led to the formation of various chemical structures including benzoic acid ester and benzonitrile imine (Tsuge, Oe, & Tashiro, 1977).
Anticancer Properties
The synthesis and evaluation of 1,3,4-oxadiazole compounds for anticancer activity have been a focus of several studies. Salahuddin et al. (2014) synthesized oxadiazole derivatives and evaluated their in vitro anticancer efficacy, finding some compounds to be active against breast cancer cell lines (Salahuddin et al., 2014). Cai, Drewe, and Kasibhatla (2006) discussed the use of chemical genetics in identifying small molecules, including 3-aryl-5-aryl-1,2,4-oxadiazoles, with apoptosis-inducing activities in cancer research (Cai, Drewe, & Kasibhatla, 2006).
Fluoride Chemosensors
Ma et al. (2013) reported the synthesis of novel anion sensors containing 1,3,4-oxadiazole groups. These compounds showed potential as colorimetric fluoride chemosensors, displaying changes in color and optical shifts upon addition of fluoride (Ma et al., 2013).
Coordination Chemistry
Hou et al. (2011) explored the coordination chemistry of oxadiazole-based ligands with Ag(I) salts. They synthesized various Ag(I) complexes and studied their supramolecular structures and absorption properties (Hou et al., 2011).
Antimicrobial Agents
Shruthi et al. (2016) synthesized novel benzimidazole–oxadiazole hybrid molecules as promising antimicrobial agents, showing potent activity against tuberculosis and other microbial strains (Shruthi et al., 2016).
Future Directions
The future directions for “4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile” and other oxadiazoles include further refinement of these compounds as anti-infective agents . The efforts have been made to provide the chemical intuitions to the reader to design new chemical entity with potential of anti-infective activity .
Properties
IUPAC Name |
4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O/c1-11-2-6-13(7-3-11)15-18-16(20-19-15)14-8-4-12(10-17)5-9-14/h2-9H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGFUYHLRNPQCJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=C(C=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.